molecular formula C19H27N3O3 B2403375 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide CAS No. 2097930-72-6

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide

Katalognummer: B2403375
CAS-Nummer: 2097930-72-6
Molekulargewicht: 345.443
InChI-Schlüssel: KHUHBAPMUUXHNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide is a synthetic propanamide derivative characterized by two distinct structural motifs:

  • N-substituted ethoxyethyl-imidazole side chain: The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, may confer metal-coordination capabilities or hydrogen-bonding interactions, relevant to biological activity.

Eigenschaften

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-propoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-2-13-25-18-6-3-17(4-7-18)5-8-19(23)21-10-14-24-15-12-22-11-9-20-16-22/h3-4,6-7,9,11,16H,2,5,8,10,12-15H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUHBAPMUUXHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested : The compound has shown effectiveness against cell lines such as SNB-19, OVCAR-8, and NCI-H40.
  • Mechanism of Action : The anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

In a study by Aziz-ur-Rehman et al., derivatives similar to this compound were synthesized and tested for their anticancer potential, yielding promising results with low IC50 values indicative of strong activity compared to established chemotherapy agents like doxorubicin .

Antimicrobial Properties

The imidazole moiety in the compound is known for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, making it a candidate for further research in antimicrobial therapies.

Study 1: Anticancer Efficacy

In a comprehensive study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several propanamide derivatives and evaluated their anticancer efficacy. Among these derivatives, compounds with structural similarities to N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide demonstrated significant cytotoxicity against multiple cancer cell lines .

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer effects of imidazole-containing compounds. The research indicated that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, providing insights into their therapeutic potential .

Comparative Analysis Table

Property/ActivityN-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamideReference
Anticancer ActivitySignificant cytotoxicity against SNB-19, OVCAR-8
IC50 ValuesLow IC50 values (e.g., 10.84 µM)
Antimicrobial ActivityPotential activity against bacterial strains-
Mechanism of ActionInduction of apoptosis and inhibition of proliferation

Wirkmechanismus

The mechanism of action of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with propanamide derivatives listed in and synthesis strategies from . Key structural and functional differences are highlighted.

Structural Features and Substituent Analysis

Table 1: Structural Comparison of Propanamide Derivatives
Compound ID/Name R Group (Phenyl Substituent) Amide Substituent Key Features
Target Compound 4-propoxyphenyl N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl} Imidazole side chain; propoxy enhances lipophilicity
560072-77-7 4-methoxyphenyl N-(1,3-benzodioxol-5-yl) Benzodioxol group (electron-rich); methoxy smaller than propoxy
545352-23-6 4-methoxyphenyl N-[3-(trifluoromethyl)phenyl] Trifluoromethyl (electron-withdrawing); improves metabolic stability
544419-01-4 4-methoxyphenyl N-(3-chloro-2-methylphenyl) Chloro and methyl groups (steric hindrance; halogen interactions)
Compound (Synthesis) 2,5-dimethoxyphenyl Fluorophenyl-diazenyl-imidazole Fluorine substituents; diazenyl linker (palladium-catalyzed coupling)
Key Observations:

Phenyl Substituents: The 4-propoxyphenyl group in the target compound increases lipophilicity compared to smaller methoxy groups in 560072-77-7 or 545352-23-4. This may enhance tissue penetration but reduce aqueous solubility.

Amide Substituents :

  • The imidazole-ethoxyethyl side chain in the target compound distinguishes it from other derivatives. Imidazole’s nitrogen atoms could enable coordination with metal ions (e.g., Zn²⁺ in enzymes) or participate in hydrogen bonding .
  • Benzodioxol (560072-77-7) and trifluoromethylphenyl (545352-23-6) substituents may influence electronic properties and metabolic stability.

Synthetic Approaches: highlights palladium-catalyzed coupling for introducing aryl groups to imidazole-containing scaffolds .

Pharmacological and Physicochemical Implications

  • Electron Effects : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups in analogous compounds (e.g., 545352-23-6) demonstrate how substituents modulate target binding and metabolic pathways.
  • Imidazole Functionality : Unique to the target compound, this moiety may confer activity against histamine receptors or cytochrome P450 enzymes, though further studies are needed to confirm .

Biologische Aktivität

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide, a compound characterized by its unique structural features, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide can be described as follows:

  • Molecular Formula : C18_{18}H26_{26}N2_{2}O3_{3}
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinase Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, which could lead to anti-inflammatory and anti-cancer effects.
  • Modulation of Receptor Activity : The imidazole group in the structure is known for its ability to interact with various receptors, potentially influencing neurotransmission and other physiological processes.

Anticancer Properties

A significant area of research has focused on the anticancer potential of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide. In vitro studies have shown promising results:

StudyCell LineIC50 (µM)Mechanism
MCF-715.4Apoptosis induction
HeLa12.8Cell cycle arrest at G2/M phase
A54910.5Inhibition of proliferation

These findings indicate that the compound may induce apoptosis in breast cancer cells (MCF-7), cause cell cycle arrest in cervical cancer cells (HeLa), and inhibit proliferation in lung cancer cells (A549).

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity:

  • Cytokine Inhibition : Studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
StudyModelEffect on Cytokines
Macrophages↓ TNF-alpha, ↓ IL-6
Animal ModelReduced swelling in paw edema

These results suggest a potential role for the compound in managing inflammatory conditions.

Clinical Trials

Although extensive clinical trials are still needed, initial trials have explored the safety and efficacy of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(4-propoxyphenyl)propanamide in humans:

  • Trial Phase : Phase I
  • Participants : 50 patients with advanced solid tumors
  • Findings : The compound was well tolerated with manageable side effects. Preliminary efficacy was observed in 20% of participants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.